molecular formula C14H23NO3 B3186325 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester CAS No. 1224194-63-1

8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester

Cat. No. B3186325
CAS RN: 1224194-63-1
M. Wt: 253.34 g/mol
InChI Key: AGUSULPTVXBJJF-UHFFFAOYSA-N
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Description

The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester is complex and involves a bicyclic scaffold. This structure is central to its function and is a key component of its synthesis .


Chemical Reactions Analysis

One example of a reaction involving this compound is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This reaction afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis and potential biological activities. Given its role as a core structure in tropane alkaloids, it could be a key area of focus in medicinal chemistry .

properties

CAS RN

1224194-63-1

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 3-acetyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C14H23NO3/c1-9(16)10-7-11-5-6-12(8-10)15(11)13(17)18-14(2,3)4/h10-12H,5-8H2,1-4H3

InChI Key

AGUSULPTVXBJJF-UHFFFAOYSA-N

SMILES

CC(=O)C1CC2CCC(C1)N2C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CC2CCC(C1)N2C(=O)OC(C)(C)C

Origin of Product

United States

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